molecular formula C9H11NO3 B2660734 Methyl hydroxy(o-tolyl)carbamate CAS No. 151830-35-2

Methyl hydroxy(o-tolyl)carbamate

Cat. No. B2660734
CAS RN: 151830-35-2
M. Wt: 181.191
InChI Key: JOZFRGBAVMTVLW-UHFFFAOYSA-N
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Description

Methyl hydroxy(o-tolyl)carbamate, also known as carbaryl, is a widely used insecticide that has been in use since the 1950s. It is a white crystalline solid that is soluble in water and has a broad spectrum of activity against a variety of pests. Carbaryl is used in agriculture, forestry, and urban pest control, as well as in household products such as flea collars and insect sprays.

Mechanism of Action

Carbaryl works by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This leads to an accumulation of acetylcholine in the nervous system, which results in overstimulation of the nerves and ultimately paralysis of the insect. The mechanism of action is similar to other insecticides such as organophosphates and pyrethroids.
Biochemical and Physiological Effects:
Carbaryl has been shown to have a range of effects on the nervous system, including inhibition of acetylcholinesterase activity, disruption of neurotransmitter release and uptake, and alteration of ion channel function. It has also been shown to affect other physiological processes such as reproduction, immune function, and metabolism.

Advantages and Limitations for Lab Experiments

Carbaryl is a widely used insecticide that is readily available and relatively inexpensive. It has a broad spectrum of activity against a variety of pests, making it a useful tool in agricultural and pest control research. However, Methyl hydroxy(o-tolyl)carbamate is also toxic to non-target organisms and can have negative effects on the environment. It is important to use Methyl hydroxy(o-tolyl)carbamate with caution and to follow proper safety protocols when handling the compound.

Future Directions

There are several areas of research that could benefit from further study of Methyl hydroxy(o-tolyl)carbamate. One area of interest is the potential use of Methyl hydroxy(o-tolyl)carbamate in treating parasitic infections in humans and animals. Another area of research is the development of new insecticides that are more effective and less toxic to non-target organisms. Finally, there is a need for further study of the long-term effects of Methyl hydroxy(o-tolyl)carbamate exposure on human and environmental health.

Scientific Research Applications

Carbaryl has been extensively studied for its insecticidal properties and has been found to be effective against a wide range of pests. It has also been studied for its potential use in treating parasitic infections in humans and animals. In addition, Methyl hydroxy(o-tolyl)carbamate has been used as a tool in neuroscience research to study the effects of acetylcholinesterase inhibition on the nervous system.

properties

IUPAC Name

methyl N-hydroxy-N-(2-methylphenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-7-5-3-4-6-8(7)10(12)9(11)13-2/h3-6,12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOZFRGBAVMTVLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N(C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl hydroxy(o-tolyl)carbamate

CAS RN

151830-35-2
Record name methyl N-hydroxy-N-(2-methylphenyl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a 250 ml 3-neck RBF, stirring under nitrogen atmosphere, was charged 16.1 g (1.0 eq., 0.13 moles) N-2-methylphenylhydroxyamine in 40 ml methylene chloride and 16.8 g (1.5 eq., 0.20 moles) sodium bicarbonate neat. With a pipet added 13.1 g (1.05 eq, 0.37 moles) methyl chloroformate neat to the mixture at -5° C. to +5° C. The reaction mixture was stirred at 0° C. for 30 min. following the addition and the reaction was monitored by GC.
Quantity
16.1 g
Type
reactant
Reaction Step One
Quantity
16.8 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
13.1 g
Type
reactant
Reaction Step Two

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